molecular formula C15H10Cl2FNO B5751682 (2E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide

Cat. No.: B5751682
M. Wt: 310.1 g/mol
InChI Key: GBDDXYXRFXULOF-FNORWQNLSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a dichlorophenyl group and a fluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-fluoroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction or a similar olefination process to introduce the double bond, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The double bond may be susceptible to oxidation, leading to the formation of epoxides or other oxidized products.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce amines or alkanes.

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dichlorophenyl)-N-(3-chlorophenyl)prop-2-enamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (2E)-3-(2,4-dichlorophenyl)-N-(3-methylphenyl)prop-2-enamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (2E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide may impart unique electronic and steric properties, potentially affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FNO/c16-11-6-4-10(14(17)8-11)5-7-15(20)19-13-3-1-2-12(18)9-13/h1-9H,(H,19,20)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDDXYXRFXULOF-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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